3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,3-benzodioxole methyl group at position 3 and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazole substituent at position 5. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and antiviral activities . The 3-ethoxyphenyl group on the oxadiazole ring may enhance lipophilicity and modulate receptor binding, while the benzodioxole methyl group could influence pharmacokinetic properties such as absorption and distribution.
Properties
CAS No. |
1207032-30-1 |
|---|---|
Molecular Formula |
C26H20N4O6 |
Molecular Weight |
484.468 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32) |
InChI Key |
IBFBSBWSEWWRCP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
Quinazolines are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential as an antitumor agent due to its ability to inhibit cancer cell proliferation.
Anticancer Activity
Research indicates that quinazoline derivatives can interfere with various cellular pathways involved in tumor growth. For instance:
- The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays:
- It exhibits activity against both gram-positive and gram-negative bacteria. In vitro studies have reported moderate to strong bactericidal effects compared to standard antibiotics .
- The presence of the oxadiazole moiety enhances its antimicrobial potency by disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Quinazoline derivatives are recognized for their anti-inflammatory properties:
- The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in treating inflammatory diseases .
Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties:
- In animal models, it was found to reduce pain responses comparable to established analgesics like diclofenac . This suggests potential applications in pain management therapies.
Potential Applications in Neurology
Given the structural characteristics of quinazolines, there is emerging interest in their neuroprotective effects:
- Some studies indicate that derivatives can protect neuronal cells from oxidative stress and apoptosis, presenting opportunities for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets, altering their function, and modulating various biochemical pathways.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Flexibility : The target compound’s quinazoline-dione core and ethoxyphenyl substitution distinguish it from analogs, suggesting unique binding modes in biological targets.
Synergy of Moieties : The benzodioxole and oxadiazole groups may synergize to enhance bioavailability and target engagement compared to phenyl or benzotriazole analogs.
Synthetic Feasibility : The oxadiazole ring’s stability under reflux conditions (as in ) supports scalable synthesis of the target compound .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.47 g/mol. The structure comprises a quinazoline core substituted with a benzodioxole moiety and an ethoxyphenyl group attached to an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C27H20N4O6 |
| Molecular Weight | 484.47 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds similar in structure to this quinazoline derivative exhibit significant antitumor properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's ability to interact with various molecular targets suggests potential effectiveness in cancer therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation.
- Receptor Interaction : It could modulate receptor activity that regulates cell signaling pathways associated with cancer.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
Anti-inflammatory Effects
In addition to its antitumor potential, the compound may possess anti-inflammatory properties. Studies on related oxadiazole derivatives have shown that they can reduce inflammatory markers in vitro and in vivo. This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy :
- Anti-inflammatory Activity :
- Cytotoxicity Testing :
Q & A
Basic: What are the optimal synthetic routes for preparing this quinazoline-oxadiazole hybrid compound?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of the quinazoline core and subsequent functionalization with oxadiazole and benzodioxole substituents. Key steps include:
- Quinazoline core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux in acetic acid or DMF .
- Oxadiazole coupling: Reaction of carboxylic acid intermediates with hydroxylamine hydrochloride and carbodiimides (e.g., DCC) to form the 1,2,4-oxadiazole ring, followed by coupling to the quinazoline scaffold via nucleophilic substitution .
- Benzodioxole incorporation: Alkylation or Mitsunobu reactions to attach the benzodioxolemethyl group at the 3-position .
Critical Parameters: Solvent choice (DMF or DMSO for polar intermediates), temperature control (80–120°C), and purification via column chromatography or recrystallization .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Combined spectroscopic and chromatographic techniques are used:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of substituents (e.g., benzodioxolemethyl at C3 vs. C1) and oxadiazole connectivity .
- Mass Spectrometry (HRMS): Validates molecular formula and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomerism, particularly for the oxadiazole-quinazoline junction .
Data Interpretation Tip: Compare experimental NMR shifts with computational predictions (DFT) to resolve conflicting assignments .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
Contradictions often arise from assay variability or pharmacokinetic factors. A three-tier approach is recommended:
- Standardized Assay Replication: Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements .
- ADME Profiling: Assess solubility (via shake-flask method) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability limitations .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to methodological differences .
Advanced: What strategies optimize the compound’s selectivity for kinase targets versus off-pathway enzymes?
Methodological Answer:
Structure-activity relationship (SAR) studies guide selectivity optimization:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF) at the quinazoline C6 position to enhance ATP-binding pocket interactions .
- Oxadiazole Substituent Tuning: Replace 3-ethoxyphenyl with bulkier aryl groups (e.g., 3-trifluoromethylphenyl) to sterically hinder off-target binding .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase homology models, prioritizing substitutions with ΔG < -9 kcal/mol .
Basic: What in vitro assays are most suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
Prioritize assays aligned with the compound’s hypothesized mechanism:
- Kinase Inhibition: Use ADP-Glo™ Kinase Assays (Promega) for IC determination against EGFR or VEGFR2 .
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549), with doxorubicin as a positive control .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .
Advanced: How can environmental stability and ecotoxicological risks be assessed during preclinical development?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
- Hydrolytic Stability: Incubate at pH 4, 7, and 9 (37°C, 14 days), monitoring degradation via LC-MS .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; quantify photoproducts and assess toxicity using Daphnia magna assays .
- Biodegradation: Use OECD 301F (manometric respirometry) to measure microbial breakdown efficiency in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
